molecular formula C17H16N2O B103777 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium CAS No. 16007-79-7

1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium

Cat. No. B103777
CAS RN: 16007-79-7
M. Wt: 264.32 g/mol
InChI Key: DMCWWSKTHGVRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is a quinoxaline derivative that has been widely studied for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. Studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.

Biochemical And Physiological Effects

1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antitumor and antimicrobial agents. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool compound in biochemistry and pharmacology.

Synthesis Methods

The synthesis of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by column chromatography to obtain 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium in a pure form.

Scientific Research Applications

1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor and antimicrobial agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry and pharmacology, 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been used as a tool compound to study the mechanism of action of various enzymes and receptors.

properties

CAS RN

16007-79-7

Product Name

1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium

InChI

InChI=1S/C17H16N2O/c1-12(2)16-17(13-8-4-3-5-9-13)19(20)15-11-7-6-10-14(15)18-16/h3-12H,1-2H3

InChI Key

DMCWWSKTHGVRLU-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

synonyms

2-Isopropyl-3-phenylquinoxaline 4-oxide

Origin of Product

United States

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